molecular formula C6H6INO B14358735 2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine CAS No. 91668-86-9

2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14358735
CAS No.: 91668-86-9
M. Wt: 235.02 g/mol
InChI Key: BYMYMHRJDVWXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the second position, a methyl group at the fifth position, and an oxide group at the first position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methylpyridine 1-oxide typically involves the iodination of 5-methylpyridine followed by oxidation. One common method starts with 5-methylpyridine, which undergoes iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-iodo-5-methylpyridine is then oxidized to form 2-Iodo-5-methylpyridine 1-oxide .

Industrial Production Methods

Industrial production methods for 2-Iodo-5-methylpyridine 1-oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methylpyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized pyridine derivatives.

    Reduction: 2-Iodo-5-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-5-methylpyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including coupling reactions and substitutions. The oxide group also contributes to its chemical behavior by influencing the electron density on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-methylpyridine 1-oxide is unique due to the combination of the iodine atom, methyl group, and oxide group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

91668-86-9

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

2-iodo-5-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6INO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3

InChI Key

BYMYMHRJDVWXCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=C(C=C1)I)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.